6-Deoxyjacareubin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
6-Deoxyjacareubin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
Authored by: Gemini AI
Abstract
6-Deoxyjacareubin is a naturally occurring pyranoxanthone that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its neuroprotective effects. This technical guide provides a comprehensive overview of 6-Deoxyjacareubin, focusing on its natural sources, detailed isolation and purification protocols, and its role in modulating hypoxia signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
6-Deoxyjacareubin (C₁₈H₁₄O₅, Molar Mass: 310.30 g/mol ) is a xanthone derivative characterized by a pyran ring fused to the xanthone scaffold. It has been identified in a variety of plant species, exhibiting a range of biological activities. Of notable interest is its ability to protect against hypoxia-induced cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1] This guide aims to consolidate the current knowledge on the extraction, isolation, and biological context of this promising natural compound.
Natural Sources of 6-Deoxyjacareubin
6-Deoxyjacareubin has been isolated from several plant families, most notably Calophyllaceae and Clusiaceae. The primary genera from which this compound has been extracted include Calophyllum, Garcinia, and Vismia.
Table 1: Natural Sources and Yield of 6-Deoxyjacareubin
| Plant Species | Family | Plant Part Used | Yield (mg) | Starting Material (g) | Yield (%) | Reference |
| Calophyllum symingtonianum | Calophyllaceae | Heartwood | 23.0 | 252.0 | 0.0091% | [1] |
| Garcinia latissima | Clusiaceae | Fruits | 16.8 | 8900 | 0.00019% | |
| Vismia latifolia | Hypericaceae | Leaves | Not Reported | Not Reported | Not Reported | |
| Calophyllum inophyllum | Calophyllaceae | Not Specified | Not Reported | Not Reported | Not Reported | |
| Calophyllum polyanthum | Calophyllaceae | Not Specified | Not Reported | Not Reported | Not Reported | |
| Hypericum japonicum | Hypericaceae | Not Specified | Not Reported | Not Reported | Not Reported | |
| Garcinia livingstonei | Clusiaceae | Not Specified | Not Reported | Not Reported | Not Reported |
Isolation and Purification Protocols
The isolation of 6-Deoxyjacareubin from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed protocols from published studies.
Isolation from Garcinia latissima Fruits
This protocol yields 16.8 mg of 6-Deoxyjacareubin from 8.9 kg of fresh fruits.
3.1.1. Extraction
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The fresh fruits of Garcinia latissima (8.9 kg) are air-dried and ground into a fine powder.
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The powdered material is subjected to successive maceration with n-hexane, ethyl acetate, and methanol.
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The ethyl acetate extract (157 g) is selected for further fractionation as it shows the highest activity in preliminary screenings.
3.1.2. Fractionation and Purification
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The ethyl acetate extract is fractionated using vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of n-hexane and ethyl acetate.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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The active fraction (Fraction C, 1.53 g) is further purified by preparative thin-layer chromatography (p-TLC) using a mobile phase of n-hexane-chloroform (1:4, v/v).
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The band corresponding to 6-Deoxyjacareubin (Rf = 0.4) is scraped off, and the compound is eluted with chloroform.
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The solvent is evaporated under reduced pressure to yield yellow needle-like crystals of 6-Deoxyjacareubin (16.8 mg).
Isolation from Calophyllum symingtonianum Heartwood
This protocol yielded 23.0 mg of 6-Deoxyjacareubin (referred to as 6-desoxyjacareubin) from 252.0 g of air-dried heartwood.[1]
3.2.1. Extraction and Fractionation
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Air-dried heartwood of Calophyllum symingtonianum (252.0 g) is ground into a meal.
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The meal is extracted with methanol under reflux.
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The methanol extract is partitioned between n-hexane and water. The n-hexane soluble fraction is collected.
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The n-hexane fraction is subjected to silica gel column chromatography.
3.2.2. Purification
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The column is eluted with a solvent system of n-hexane–chloroform–methanol (80:12:8, v/v/v).
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Fractions are collected and analyzed by TLC.
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Fractions containing 6-Deoxyjacareubin are combined and concentrated.
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Further purification is achieved by recrystallization to yield 23.0 mg of 6-Deoxyjacareubin.[1]
Caption: General workflow for the isolation of 6-Deoxyjacareubin.
Structural Characterization
The identity and purity of isolated 6-Deoxyjacareubin are confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 6-Deoxyjacareubin
| Technique | Data |
| UV-Vis (in CHCl₃) | λmax at 308 and 329 nm |
| IR (KBr) | νmax at 3448 (O-H), 2924 (C-H), 1651 (C=O), 1589, 1458 (C=C aromatic) cm⁻¹ |
| Mass Spec (ESI-MS) | m/z 311.43 [M+H]⁺ (Calculated for C₁₈H₁₅O₅⁺: 311.09) |
| ¹H-NMR (CDCl₃, 500 MHz) | δ 13.10 (1H, s, OH-5), 7.98 (1H, dd, J=8.0, 1.5 Hz, H-1), 7.55 (1H, t, J=8.0 Hz, H-3), 7.25 (1H, dd, J=8.0, 1.5 Hz, H-4), 7.06 (1H, d, J=10.4 Hz, H-4'), 6.25 (1H, s, H-8), 5.78 (1H, d, J=10.4 Hz, H-3'), 1.49 (6H, s, 2xCH₃) |
| ¹³C-NMR (CDCl₃, 125 MHz) | δ 182.1 (C-6), 162.2 (C-10), 157.8 (C-5a), 155.9 (C-7), 146.0 (C-9a), 136.4 (C-3), 126.7 (C-4'), 123.8 (C-1), 120.2 (C-2), 117.6 (C-4), 115.8 (C-3'), 108.9 (C-10a), 104.3 (C-9), 102.1 (C-8), 78.2 (C-2'), 28.5 (2xCH₃) |
Biological Activity and Signaling Pathway
6-Deoxyjacareubin has been shown to exhibit neuroprotective effects, particularly in the context of hypoxia, a condition of low oxygen that contributes to neuronal cell death in various neurodegenerative diseases.[1]
Modulation of the Hypoxia Signaling Pathway
The primary mechanism of cellular adaptation to hypoxia is mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).
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Under Normoxic Conditions: HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This complex polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome. As a result, the transcription of hypoxia-responsive genes is suppressed.
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Under Hypoxic Conditions: The activity of oxygen-dependent PHDs is inhibited. This prevents the hydroxylation of HIF-1α, leading to its stabilization. Stabilized HIF-1α translocates to the nucleus, where it heterodimerizes with HIF-1β. This complex then binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in cell survival, angiogenesis, and anaerobic metabolism.
6-Deoxyjacareubin is proposed to exert its neuroprotective effects by promoting the stabilization of HIF-1α, even under conditions that would normally lead to its degradation. This leads to the upregulation of downstream neuroprotective genes.
Caption: Hypoxia signaling pathway and the proposed action of 6-Deoxyjacareubin.
Conclusion
6-Deoxyjacareubin is a valuable natural product with well-documented sources and established isolation protocols. Its promising neuroprotective activity, linked to the modulation of the hypoxia signaling pathway, makes it a compelling candidate for further investigation in the development of novel therapeutics for neurodegenerative disorders. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating molecule.
